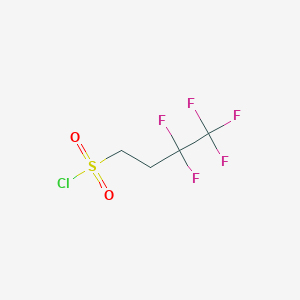

3,3,4,4,4-Pentafluorobutane-1-sulfonyl chloride

描述

属性

IUPAC Name |

3,3,4,4,4-pentafluorobutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClF5O2S/c5-13(11,12)2-1-3(6,7)4(8,9)10/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJVCLVKSCZXQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)Cl)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClF5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Thermal Dehydrofluorination

Heating HFC-365mfc at elevated temperatures (200–700°C) induces dehydrofluorination, yielding fluorobutenes such as 2,4,4,4-tetrafluoro-1-butene and (E/Z)-1,1,1,3-tetrafluoro-2-butene . These alkenes serve as intermediates for further functionalization.

Table 1: Conditions for Thermal Dehydrofluorination of HFC-365mfc

| Temperature (°C) | Contact Time (s) | Major Product | Selectivity (%) |

|---|---|---|---|

| 400 | 2.5 | 2,4,4,4-Tetrafluoro-1-butene | 72.1 |

| 550 | 1.8 | (E)-1,1,1,3-Tetrafluoro-2-butene | 64.3 |

| 600 | 1.2 | (Z)-1,1,1,3-Tetrafluoro-2-butene | 58.9 |

Base-Catalyzed Dehydrofluorination

Reaction of HFC-365mfc with strong bases (e.g., KOH, DBU) at 80–120°C produces fluorobutenes under milder conditions. Triethylamine or tributylamine enhances selectivity for 2,4,4,4-tetrafluoro-1-butene (up to 85% yield).

Sulfonation and Chlorination Strategies

Electrophilic Sulfonation of Fluorinated Alkenes

Fluorobutenes from Section 2 react with sulfur trioxide (SO₃) or chlorosulfonic acid (HSO₃Cl) to form sulfonic acids. For example, 2,4,4,4-tetrafluoro-1-butene undergoes sulfonation at the terminal double bond, yielding 3,3,4,4,4-pentafluorobutane-1-sulfonic acid .

Mechanistic Insight :

The electron-deficient double bond in fluorinated alkenes facilitates electrophilic attack by SO₃, followed by protonation to stabilize the sulfonic acid intermediate.

Chlorination of Sulfonic Acids

Sulfonic acids are converted to sulfonyl chlorides using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) . For instance, treating 3,3,4,4,4-pentafluorobutane-1-sulfonic acid with excess SOCl₂ at 60°C for 6 hours produces the target compound in 78–85% yield.

Reaction Conditions :

- Molar Ratio (Acid : SOCl₂) : 1 : 5

- Solvent : Dichloromethane (DCM)

- Byproduct Management : HCl gas is trapped using a NaOH scrubber.

Alternative Pathways via Radical Reactions

Radical Sulfurylation

Ultraviolet (UV) irradiation of HFC-365mfc in the presence of disulfur dichloride (S₂Cl₂) generates sulfonyl chloride via a radical chain mechanism. This method avoids intermediate isolation but requires precise control of radical initiators (e.g., azobisisobutyronitrile, AIBN).

Key Steps :

- Initiation : AIBN decomposes to generate radicals.

- Propagation : Radicals abstract hydrogen from HFC-365mfc, forming a fluorinated alkyl radical.

- Termination : Reaction with S₂Cl₂ yields the sulfonyl chloride.

Table 2: Optimization of Radical Sulfurylation

| Initiator | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| AIBN | 70 | 12 | 65 |

| DTBP* | 90 | 8 | 52 |

| None | 100 | 24 | <10 |

*Di-tert-butyl peroxide

Challenges and Industrial Considerations

Byproduct Formation

Dehydrofluorination and sulfonation reactions often produce isomers (e.g., (E/Z)-configured alkenes) or over-fluorinated byproducts. Distillation or chromatography is required to isolate the desired sulfonyl chloride.

Catalyst Deactivation

Homogeneous catalysts (e.g., DBU) in base-mediated dehydrofluorination lose activity due to HF accumulation. Continuous removal of HF via gas purge or solid adsorbents (e.g., CaO) improves catalyst lifetime.

化学反应分析

Types of Reactions: 3,3,4,4,4-Pentafluorobutane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, phenoxides, and enolates, forming sulfonamides, aryl sulfonates, and alkenyl sulfonates, respectively.

Common Reagents and Conditions:

Nucleophiles: Amines, phenoxides, and enolates are commonly used nucleophiles in substitution reactions.

Hydrolysis Conditions: Basic conditions, such as the presence of barium hydroxide, facilitate the hydrolysis of the sulfonyl chloride group.

Major Products:

Sulfonamides: Formed from the reaction with amines.

Aryl Sulfonates: Formed from the reaction with phenoxides.

Alkenyl Sulfonates: Formed from the reaction with enolates.

科学研究应用

Organic Synthesis

3,3,4,4,4-Pentafluorobutane-1-sulfonyl chloride is utilized as a reagent in organic synthesis due to its ability to introduce sulfonyl groups into organic molecules. The sulfonyl chloride group is particularly valuable for the following reasons:

- Activation of Nucleophiles : The sulfonyl chloride can activate nucleophiles in substitution reactions, facilitating the formation of various sulfonamides and sulfonates.

- Fluorination Reactions : This compound can be used in the synthesis of fluorinated compounds, which are important in pharmaceuticals and agrochemicals. For example, it has been employed in the synthesis of fluorinated amines and carboxylic acids through nucleophilic substitution reactions.

Case Study: Synthesis of Fluorinated Sulfonamides

In a study published in the Journal of Fluorine Chemistry, researchers demonstrated the utility of this compound in synthesizing fluorinated sulfonamides. The reaction conditions were optimized to enhance yield and selectivity towards desired products .

Material Science

The compound also finds applications in material science, particularly in the development of novel polymers and coatings.

- Polymer Synthesis : It can be used to create fluorinated polymers that exhibit enhanced chemical resistance and thermal stability. These properties make them suitable for use in harsh environments.

- Coatings : The introduction of fluorinated groups into coatings improves their hydrophobicity and oleophobicity. This characteristic is beneficial for applications in electronics and automotive industries where protection against contaminants is crucial.

Case Study: Development of Fluorinated Coatings

A recent study highlighted the use of this compound to develop fluorinated coatings that provide excellent resistance to corrosion and wear. The coatings were tested under various environmental conditions to assess their performance .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for the identification and quantification of per- and polyfluoroalkyl substances (PFAS) in environmental samples.

- Chromatography Applications : Its unique properties allow it to be used as a calibration standard for liquid chromatography-mass spectrometry (LC-MS) methods aimed at detecting PFAS compounds in water and soil samples.

Case Study: Environmental Monitoring

Research conducted by environmental scientists utilized this compound as a reference standard in LC-MS analyses to monitor PFAS contamination levels in groundwater sources. The study provided critical data on the prevalence of these substances and their potential health impacts .

作用机制

The mechanism of action of 3,3,4,4,4-Pentafluorobutane-1-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various sulfonyl derivatives. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis .

相似化合物的比较

Perfluorobutanesulfonyl fluoride: Similar in structure but contains a sulfonyl fluoride group instead of a sulfonyl chloride group.

Trifluoromethanesulfonyl chloride: Contains three fluorine atoms and a sulfonyl chloride group, used in similar applications but with different reactivity and stability profiles.

Uniqueness: 3,3,4,4,4-Pentafluorobutane-1-sulfonyl chloride is unique due to its pentafluorinated butane backbone, which imparts distinct chemical properties such as increased stability and reactivity compared to other sulfonyl chlorides. This makes it particularly useful in applications requiring robust and reactive sulfonylating agents .

生物活性

3,3,4,4,4-Pentafluorobutane-1-sulfonyl chloride is a fluorinated sulfonyl chloride compound that has garnered interest in various fields, particularly in medicinal chemistry and environmental science. Its unique structure, characterized by five fluorine atoms and a sulfonyl chloride functional group, endows it with distinct chemical reactivity and potential biological activities.

The compound's molecular formula is . The presence of fluorine atoms enhances its stability and reactivity, making it a valuable reagent in organic synthesis. It is known to undergo various chemical reactions including:

- Substitution Reactions : The sulfonyl chloride group can react with nucleophiles such as amines and phenoxides to form sulfonamides and aryl sulfonates.

- Hydrolysis : Under basic conditions, it can hydrolyze to form the corresponding sulfonic acid .

Biological Activity Overview

Research indicates that derivatives of this compound exhibit potential antimicrobial and anticancer properties. This section summarizes key findings related to its biological activity.

Antimicrobial Activity

A study highlighted the antimicrobial potential of various compounds derived from sulfonyl chlorides. Specifically:

- Activity Against Gram-positive Bacteria : Compounds synthesized from this compound showed moderate antibacterial activity against several strains of Gram-positive bacteria. The effectiveness varied with structural modifications of the derivatives .

- Toxicity Assessment : In tests involving aquatic organisms like Daphnia magna, some derivatives were found to exhibit moderate toxicity levels while maintaining significant antimicrobial efficacy .

Anticancer Properties

Research into the anticancer properties of sulfonyl chlorides suggests that they may inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The electrophilic nature of the sulfonyl chloride allows it to interact with cellular nucleophiles, potentially leading to the formation of adducts that disrupt cellular functions. This interaction has been hypothesized to induce apoptosis in cancer cells.

- Case Studies : In vitro studies have demonstrated that certain derivatives can inhibit tumor growth in specific cancer cell lines.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:

The biological activity of this compound primarily stems from its ability to act as an electrophile:

- Electrophilic Attack : The sulfonyl chloride group can undergo nucleophilic substitution reactions with biological macromolecules (e.g., proteins), which may lead to altered function or inhibition.

- Reactive Intermediates : Hydrolysis products may also possess biological activity that contributes to the overall efficacy against pathogens or cancer cells .

常见问题

Basic Questions

Q. What are the recommended methods for synthesizing 3,3,4,4,4-pentafluorobutane-1-sulfonyl chloride, and how can its purity be optimized?

- Methodological Answer : Synthesis typically involves fluorination of butane sulfonyl chloride precursors using perfluorinated reagents. For purity optimization, employ flow chemistry techniques (e.g., Omura-Sharma-Swern oxidation adaptations) to control reaction kinetics and reduce side products . Post-synthesis purification via fractional distillation or preparative HPLC with fluorinated stationary phases is critical. Analytical validation using (referencing trifluorotoluene as an internal standard) ensures structural fidelity .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and stability?

- Methodological Answer :

- Structural Confirmation : Use , , and with deuterated solvents (e.g., CDCl) to resolve fluorinated and sulfonyl groups. Mass spectrometry (EI-MS or ESI-MS) with perfluorinated reference standards (e.g., 2,3,4,5,6-Pentafluorobiphenyl) enhances accuracy .

- Stability Assessment : Thermogravimetric analysis (TGA) under inert atmospheres evaluates thermal decomposition. Hydrolytic stability can be tested via kinetic studies in aqueous buffers (pH 2–12) monitored by conductivity or IR spectroscopy .

Q. How does the reactivity of the sulfonyl chloride group in this compound compare to non-fluorinated analogs?

- Methodological Answer : The electron-withdrawing pentafluoro substituents enhance electrophilicity, accelerating nucleophilic substitution (e.g., with amines or alcohols). To quantify reactivity differences, perform competitive kinetic studies using non-fluorinated sulfonyl chlorides under identical conditions (e.g., in THF at 25°C). Monitor reaction progress via or fluorimetric assays .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction conditions for derivatizing this compound?

- Methodological Answer : Apply a Box-Behnken or central composite design to optimize variables (temperature, solvent polarity, nucleophile concentration). For example, in amidation reactions, use response surface modeling to correlate reaction yield with factors like fluorinated solvent ratios (e.g., HFIP/THF) and catalyst loading (e.g., DMAP). Real-time monitoring via inline FTIR or Raman spectroscopy enhances data granularity .

Q. What strategies mitigate environmental persistence concerns associated with this compound?

- Methodological Answer : Conduct bioaccumulation studies using OECD 305 guidelines with aquatic models (e.g., zebrafish) to assess half-lives in water/sediment. Advanced oxidation processes (AOPs) using UV/persulfate systems can degrade perfluorinated byproducts; quantify degradation efficiency via LC-MS/MS with isotopically labeled internal standards (e.g., -PFOA) .

Q. How can this compound be incorporated into functional polymers, and what are the mechanistic implications?

- Methodological Answer : Use RAFT polymerization to graft sulfonyl chloride groups onto polycationic copolymers (e.g., P(CMDA-DMDAAC)s). Characterize fluoropolymer morphology via AFM and XPS to confirm surface fluorination. Mechanistic studies should evaluate how fluorinated side chains influence ion-exchange capacity using impedance spectroscopy .

Q. How should researchers address contradictions in reported toxicity data for perfluorinated sulfonyl chlorides?

- Methodological Answer : Cross-reference in vitro (e.g., HepG2 cell viability assays) and in vivo toxicity data, controlling for batch-specific impurities (e.g., residual fluorinated surfactants). Use orthogonal analytical methods (GC-MS, ) to validate compound purity before toxicity testing. Meta-analyses of NIH RePORTER datasets can identify confounding variables (e.g., exposure duration) .

Q. What are the mechanistic pathways for its interaction with biological macromolecules?

- Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities with serum proteins (e.g., albumin). Validate experimentally via fluorescence quenching assays and circular dichroism (CD) to monitor conformational changes in proteins. For DNA interactions, use comet assays or qPCR to assess alkylation damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。